N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456335
InChI: InChI=1S/C12H19ClN2O2/c1-9(16)15(10-2-3-10)11-4-6-14(7-5-11)12(17)8-13/h10-11H,2-8H2,1H3
SMILES: CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13456335

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name N-[1-(2-chloroacetyl)piperidin-4-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H19ClN2O2/c1-9(16)15(10-2-3-10)11-4-6-14(7-5-11)12(17)8-13/h10-11H,2-8H2,1H3
Standard InChI Key LMKBVGRMAHFKRB-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl
Canonical SMILES CC(=O)N(C1CC1)C2CCN(CC2)C(=O)CCl

Introduction

Chemical Properties

Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₂₁ClN₂O₂
Molecular Weight272.77 g/mol
IUPAC NameN-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide
SMILESCC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2
CAS Number1353945-44-4
Purity95%

The compound’s piperidine ring adopts a chair conformation, while the cyclopropyl group introduces steric hindrance, influencing its binding affinity to biological targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves three key steps :

  • Piperidine Functionalization: Ethyl piperidin-4-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

  • Chloroacetylation: The intermediate undergoes acylation with chloroacetyl chloride under basic conditions (pH 9–10, Na₂CO₃).

  • Cyclopropyl Incorporation: A nucleophilic substitution reaction attaches the cyclopropyl group to the acetamide nitrogen.

Industrial Optimization

Industrial methods employ continuous flow reactors to enhance yield (up to 84%) and reduce reaction times. Catalysts such as triethylamine improve acylation efficiency, while purification via column chromatography ensures >95% purity .

Mechanism of Action

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-cyclopropyl-acetamide exhibits dual activity:

  • sEH Inhibition: Stabilizes epoxyeicosatrienoic acids (EETs), reducing nitric oxide (NO) production in LPS-activated microglial cells (IC₅₀ = 50 µM) .

  • Neurological Modulation: Binds to σ-1 receptors, potentially mitigating neuropathic pain and cognitive dysfunction.

Applications in Research

Drug Development

  • Anti-inflammatory Agents: Reduces pro-inflammatory cytokines (TNF-α, IL-6) in murine models .

  • Neuroprotective Candidates: Modulates glutamate release in hippocampal neurons, suggesting potential in Alzheimer’s disease.

Industrial Use

  • Intermediate for Complex Molecules: Serves as a precursor for benzohomoadamantane-based amides with enhanced pharmacokinetic profiles .

ParameterSpecificationSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory RiskCategory 3 (H335)
Storage2–8°C in inert atmosphere

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferenceBiological Activity
2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamideC₁₂H₂₁ClN₂OMethyl vs. chloroacetyl groupWeaker sEH inhibition (IC₅₀ = 120 µM)
2-(4-Acetylpiperidin-1-yl)-N-cyclopropylacetamideC₁₂H₂₀N₂O₂Lack of chloro groupNo anti-inflammatory activity

Recent Research Findings

  • Microsomal Stability: Half-life (t₁/₂) of 4.2 hours in human liver microsomes, outperforming urea-based inhibitors .

  • In Vivo Efficacy: 30% reduction in paw edema in rat arthritis models at 10 mg/kg .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize chloroacetyl and cyclopropyl substituents for enhanced blood-brain barrier permeability.

  • Clinical Trials: Evaluate efficacy in phase I trials for neuropathic pain and inflammatory bowel disease.

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